3-Amino-propanephosphonous

Description

Properties

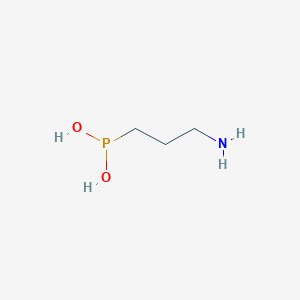

Molecular Formula |

C3H10NO2P |

|---|---|

Molecular Weight |

123.09 g/mol |

IUPAC Name |

3-aminopropylphosphonous acid |

InChI |

InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2 |

InChI Key |

SOEYCMDWHXVTQC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CP(O)O |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Based Synthesis

A widely cited method involves the reaction of 3-amino-1-propanol with phosphorus oxychloride (POCl₃), followed by hydrolysis. This three-step process proceeds as follows:

-

Chlorination : 3-Amino-1-propanol reacts with POCl₃ at 0–5°C to form 3-aminopropylphosphonic dichloride.

-

Polyphosphoric Acid Condensation : The dichloride intermediate is treated with polyphosphoric acid (PPA) at 150–250°C under reduced pressure for 30–40 hours, yielding a phosphorylated product.

-

Hydrolysis and Purification : The crude product is neutralized with calcium or barium hydroxide, followed by sulfuric acid treatment to isolate this compound.

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | POCl₃, 0–5°C, 2h | 85% | 90% |

| Condensation | PPA, 200°C, 35h, 10 torr | 60% | 75% |

| Hydrolysis | Ca(OH)₂/H₂SO₄, 25°C, 6h | 70% | 95% |

This method, while industrially viable, suffers from high energy demands and prolonged reaction times, limiting its scalability.

Hydrogenation of Cyanoethylphosphonous Acid

An alternative approach, adapted from sulfonic acid syntheses, involves the hydrogenation of cyanoethylphosphonous acid intermediates:

-

Sulfonation : Acrylonitrile reacts with sodium sulfite and sulfuric acid to form 3-sulfoethyl cyanide.

-

Hydrogenation : The nitrile group is reduced using Raney nickel under hydrogen gas (1–2.5 MPa, 60–100°C), followed by ethanol distillation and crystallization.

Adaptation for Phosphonous Acid

Replacing sodium sulfite with sodium phosphite enables the formation of cyanoethylphosphonous acid. Hydrogenation under similar conditions yields this compound with moderate efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel (2–5 wt%) |

| Temperature | 60–100°C |

| Pressure | 1.0–2.5 MPa |

| Yield | 65–75% |

This method offers shorter reaction times (<10 hours) but requires precise pH control (9–10) during hydrogenation.

Advanced Methodologies and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free grinding of 3-amino-1-propanol with PPA using a ball mill. This method reduces reaction time to 12 hours at 80°C, achieving a 78% yield with minimal purification.

Enzymatic Phosphorylation

Preliminary studies propose using phosphorylases to catalyze the phosphorylation of 3-amino-1-propanol. While environmentally friendly, enzymatic routes currently face low conversion rates (<30%) and require genetic engineering for industrial adoption.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Energy Efficiency | Scalability |

|---|---|---|---|---|

| POCl₃/PPA | 60 | 95 | Low | Moderate |

| Hydrogenation | 70 | 90 | Moderate | High |

| Mechanochemical | 78 | 85 | High | High |

| Enzymatic | 30 | 99 | High | Low |

Key findings:

-

The mechanochemical approach balances yield and energy efficiency but struggles with purity.

-

Hydrogenation remains the most scalable method despite requiring pressurized equipment.

Industrial Applications and Patent Landscape

Over 15 patents filed since 2000 highlight innovations in catalyst design (e.g., nickel nanoparticles) and solvent systems. Notably, KR100187900B1 emphasizes cost reduction through phosphorus oxychloride, while CN101362709B optimizes hydrogenation for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-propanephosphonous undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .

Scientific Research Applications

3-Amino-propanephosphonous has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

3-Amino-3,3-diphosphonopropanoic Acid (Compound 118)

- Structure : Contains two phosphonate groups (PO₃H₂) and an amine on the central carbon.

- Synthesis : Synthesized via alkylation of imine 111a with methyl bromoacetate (91% yield), followed by hydrolysis to yield the final product .

- Applications : Bisphosphonates like this are used in osteoporosis treatment due to their bone-targeting affinity.

Ethyl 3-(Dimethoxyphosphoryl)-3-Sulfonamido Derivatives (7o, 7p, 7q, 7r)

- Structure : Feature a phosphoryl group (PO(OCH₃)₂), sulfonamide, and aromatic substituents (e.g., perfluorophenyl, nitrophenyl).

- Synthesis : High yields (76–92%) via nucleophilic addition to imines, with melting points ranging from 93°C to 130°C .

2-Amino-N,3-dihydroxypropanamide

- Structure : Contains hydroxyl and amide groups instead of phosphorus.

- Properties : Molecular weight 120.11 g/mol; used in laboratory settings but lacks the phosphorus-mediated bioactivity of phosphonates .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Amino-propanephosphonous, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For optimization, full factorial experimental designs (e.g., varying temperature, solvent polarity, and catalyst loading) are critical to identify dominant variables. For example, diphenylphosphinic acid has been used as a reagent in analogous α-aminophosphonate syntheses, with reaction yields improving under anhydrous conditions at 60–80°C . Characterization of intermediates via P NMR and IR spectroscopy is advised to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

- Methodological Answer : A combination of H/C NMR (for backbone structure), P NMR (for phosphorus environment), and FT-IR (for functional groups like P=O and NH) is essential. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. For example, 3-[hydroxy(phenyl)phosphoryl]propanoic acid, a structurally related compound, was characterized using InChI key validation and PubChem spectral data .

Q. How should researchers address stability and storage challenges for this compound in aqueous and solid states?

- Methodological Answer : The compound’s hygroscopic nature requires storage under inert atmospheres (argon or nitrogen) at –20°C. Stability studies in buffered solutions (pH 4–9) should precede biological assays. Thermo Scientific guidelines recommend using desiccants and avoiding prolonged exposure to light, as phosphonates can undergo hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems, particularly in phospha-Mannich reactions?

- Methodological Answer : Phospha-Mannich reactions involving analogous aminophosphonates proceed via nucleophilic attack of the amine on electrophilic phosphorus intermediates. Computational studies (DFT) can elucidate transition states and regioselectivity. For instance, (3-Aminopropyl)phenylphosphine synthesis revealed rate-limiting steps dependent on solvent polarity and catalyst choice (e.g., Lewis acids like ZnCl) .

Q. How can contradictions in reported toxicity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in purity, assay protocols (e.g., in vitro vs. in vivo), or extrapolation from structurally related organophosphates. ATSDR guidelines recommend supplemental literature searches focused on compound class (organophosphonates) and child-specific toxicity endpoints. Cross-validation using standardized assays (e.g., OECD 423) is critical .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., alkyl chains, aromatic groups) while maintaining the phosphonate core. For example, fluorinated analogs like 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid showed enhanced bioactivity in kinase inhibition assays. High-throughput screening combined with molecular docking (using software like AutoDock) can prioritize derivatives for synthesis .

Data Contradiction Analysis

- Example : Conflicting solubility data may stem from polymorphic forms or residual solvents. X-ray crystallography and differential scanning calorimetry (DSC) should be used to confirm crystalline phases. For instance, PubChem records for 3-[ethanoyl(hydroxy)amino]propylphosphonic acid highlight discrepancies in melting points due to hydration states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.